REACTION_CXSMILES
|
C(C1C=CC2COC3C=CC=CC=3C(=O)C=2C=1)#N.[C:19]1([CH3:28])[C:20]([C:25]([OH:27])=[O:26])=[CH:21][CH:22]=[CH:23][CH:24]=1.[Br:29]Br>[Fe]>[Br:29][C:23]1[CH:24]=[C:19]([CH3:28])[C:20]([C:25]([OH:27])=[O:26])=[CH:21][CH:22]=1
|
Name
|
9-Cyano-6,11-dihydro-11-oxodibenz[b,e]oxepin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC2=C(C(C3=C(OC2)C=CC=C3)=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to the following general reaction scheme
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=C1)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |